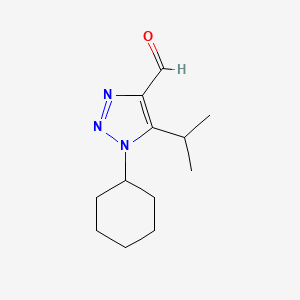
1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by a cyclohexyl group, an isopropyl group, and an aldehyde functional group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the following key steps:
Cycloaddition Reaction: The synthesis typically starts with a cycloaddition reaction between an alkyne and an azide to form the triazole ring. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Functional Group Introduction: The cyclohexyl and isopropyl groups are introduced through alkylation reactions. These reactions may require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Aldehyde Formation: The aldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups. This can be achieved using electrophilic reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride.
Major Products:
Oxidation: 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving triazole derivatives.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. The cyclohexyl and isopropyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-methanol
- 1-Cyclohexyl-3-phenyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione
Comparison: 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to undergo specific reactions such as oxidation and reduction This distinguishes it from similar compounds like 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, which has a carboxylic acid group, and 1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-methanol, which has a primary alcohol group
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-cyclohexyl-5-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C12H19N3O/c1-9(2)12-11(8-16)13-14-15(12)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
HSDGJBIZBURXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C2CCCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


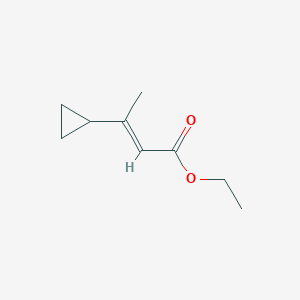
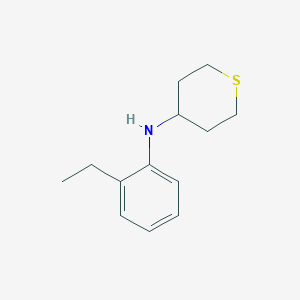


![(5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13257004.png)
![3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13257008.png)
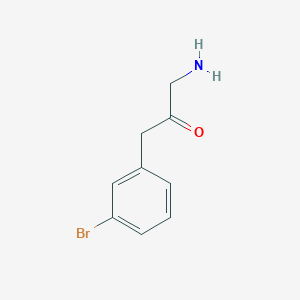
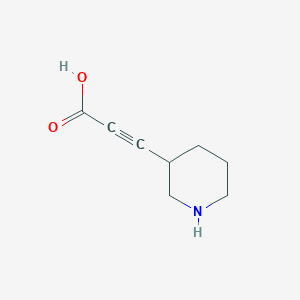
![2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13257015.png)
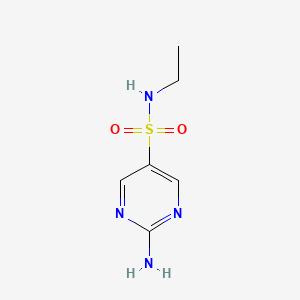

amine](/img/structure/B13257049.png)

![({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene](/img/structure/B13257065.png)
